3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid
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Overview
Description
3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is a compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
The synthesis of 3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzo[c][1,2]oxaborole moiety or the propanoic acid group.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of mycobacterial leucyl-tRNA synthetase, making it a candidate for the development of new antimicrobial agents . Additionally, it has been studied for its anti-inflammatory properties and its ability to modulate immune responses .
Mechanism of Action
The mechanism of action of 3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it binds to the catalytic domain of phosphodiesterase-4 (PDE4), inhibiting its activity and leading to reduced production of pro-inflammatory cytokines . This interaction is facilitated by the unique structure of the benzo[c][1,2]oxaborole moiety, which allows for effective binding and inhibition.
Comparison with Similar Compounds
Similar compounds to 3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid include other benzo[c][1,2]oxaborole derivatives, such as crisaborole and acoziborole . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, crisaborole is primarily used as a topical treatment for atopic dermatitis, while acoziborole has been investigated for its potential in treating African trypanosomiasis. The unique combination of the fluorine atom and the propanoic acid group in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BFO4 |
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Molecular Weight |
224.00 g/mol |
IUPAC Name |
3-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C10H10BFO4/c12-8-3-1-6-5-16-11(15)10(6)7(8)2-4-9(13)14/h1,3,15H,2,4-5H2,(H,13,14) |
InChI Key |
DTLWXCYGLNQEST-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2CCC(=O)O)F)O |
Origin of Product |
United States |
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